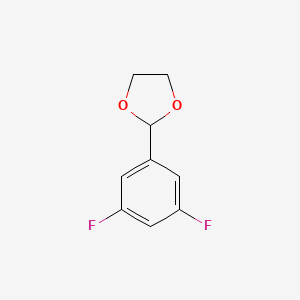

2-(3,5-Difluorophenyl)-1,3-dioxolane

Description

2-(3,5-Difluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a difluorophenyl group

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

2-(3,5-difluorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 |

InChI Key |

PTOKQOMNSLALIW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-1,3-dioxolane typically involves the reaction of 3,5-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a dehydrating agent to drive the equilibrium towards the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3,5-Difluorophenyl)-1,3-dioxolane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxolane ring into diols.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

The applications of "2-(3,5-Difluorophenyl)-1,3-dioxolane" are not detailed in the provided search results; however, the search results do provide information on the applications of similar compounds, such as "2-(3,4-Difluorophenyl)-1,3-dioxolane" and other related azoles and dioxolanes.

2-(3,4-Difluorophenyl)-1,3-dioxolane

Scientific Research Applications

*2-(3,4-Difluorophenyl)-1,3-dioxolane" is a dioxolane derivative that contains a difluorophenyl group. It has a molecular formula of and a molar mass of approximately 186.16 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, which can improve its biological activity compared to related compounds.

Key applications in scientific research include:

- Chemistry It serves as a building block in the synthesis of complex organic molecules.

- Biology It is investigated for its potential as a bioactive compound with antimicrobial properties.

- Medicine It is explored for potential use in drug development, particularly in the design of enzyme inhibitors.

- Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Synthesis

The synthesis of 2-(3,4-Difluorophenyl)-1,3-dioxolane typically involves the reaction of 3,4-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, under reflux conditions. Industrial production involves continuous flow reactors and automated systems for monitoring and controlling reaction parameters to ensure efficient mixing, heat transfer, and high yields.

Reactions

2-(3,4-Difluorophenyl)-1,3-dioxolane can undergo several reactions:

- Oxidation Leads to the formation of difluorobenzoic acid or difluorobenzophenone.

- Reduction Leads to the formation of 3,4-difluorophenyl-1,2-ethanediol.

- Substitution Leads to the formation of various halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. It may act by inhibiting enzymes or interfering with cellular processes in biological systems. The difluorophenyl group enhances the compound’s binding affinity to certain proteins, thereby modulating their activity, and the dioxolane ring can participate in hydrogen bonding to stabilize the compound’s binding to its target.

Biological Activity

The unique structure and fluorine atoms in 2-(3,4-Difluorophenyl)-1,3-dioxolane enhance its lipophilicity, potentially improving its biological activity compared to related compounds.

Antimicrobial and Anticancer Activity

Compounds similar to 2-(3,4-Difluorophenyl)-1,3-dioxolane have demonstrated potential anticancer and antimicrobial properties. Research indicates that related compounds may exhibit significant cytotoxicity against cancer cell lines, with certain dioxolane derivatives showing promising results against colon carcinoma and breast cancer cell lines. Modifications to the dioxolane structure can enhance efficacy against specific bacterial strains.

Other related compounds

1-(1,3-Dioxolan-2-ylmethyl) azoles have demonstrated antifungal activity . These compounds exhibit a better and broader antifungal activity than known 1-(1,3-dioxolan-2-ylmethyl)-1H-imidazoles and -1H-1,2,4-triazoles, and ketoconazole . They have a very good systemic effect after oral or parenteral use, especially against Candida albicans, and are also effective against various pathogens of skin mycoses such as Trichophyton mentagrophytes . Suitable forms for use include tablets, capsules, suspensions, solutions, jellies, creams, ointments, and aerosols, with application concentrations generally between 0.1 and 3 percent by weight .

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones

- 3-(3,5-Difluorophenyl)propionic acid

Uniqueness

2-(3,5-Difluorophenyl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a difluorophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate for various synthetic applications and enhances its potential biological activity.

Biological Activity

2-(3,5-Difluorophenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The presence of fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Difluorophenyl)-1,3-dioxolane is , with a molar mass of approximately 186.16 g/mol. The compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms, and a phenyl group substituted with two fluorine atoms. This unique structure is believed to confer specific biological activities through enhanced binding affinities to various molecular targets.

The mechanism of action for 2-(3,5-Difluorophenyl)-1,3-dioxolane involves its interaction with specific enzymes or proteins within biological systems. The difluorophenyl group is known to enhance binding affinity to certain proteins, potentially modulating their activity. The dioxolane ring can participate in hydrogen bonding and other stabilizing interactions that facilitate the compound's binding to its targets .

Biological Activity

Research has shown that derivatives of 1,3-dioxolanes exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. For instance, studies have demonstrated that various dioxolane derivatives possess significant activity against pathogens such as Staphylococcus aureus and Candida albicans.

Comparative Biological Activity

A comparative analysis between 2-(3,5-Difluorophenyl)-1,3-dioxolane and structurally related compounds reveals its unique biological profile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1,3-dioxolane | Chlorine substitution on phenyl | Moderate antimicrobial activity |

| 2-(Phenyl)-1,3-dioxolane | No fluorine substituents | Anticonvulsant properties |

| 2-(3-Fluorophenyl)-1,3-dioxolane | Single fluorine substitution | Potentially less reactive |

| 2-(3,5-Difluorophenyl)-1,3-dioxolane | Two fluorine substitutions | Enhanced lipophilicity and activity |

The presence of two fluorine atoms in 2-(3,5-Difluorophenyl)-1,3-dioxolane significantly enhances its lipophilicity and may contribute to improved biological activity compared to its analogs .

Case Studies

Several studies have investigated the antimicrobial properties of dioxolanes. For example:

- In vitro testing showed that various dioxolane derivatives exhibited excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus and P. aeruginosa.

- Another study highlighted that compounds with similar structures demonstrated varying degrees of efficacy against different bacterial strains, suggesting that modifications in the substituents can lead to enhanced biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.